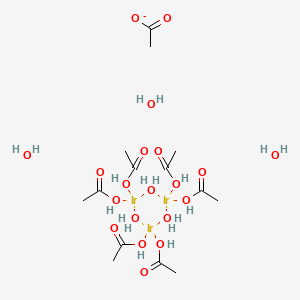

acetic acid;iridium;acetate;hexahydrate

描述

Overview of Iridium Chemistry in Catalysis and Materials Science

Iridium, a dense and precious heavy metal, is the central element in a vast range of coordination compounds that exhibit remarkable catalytic activity and unique properties relevant to materials science. acs.org Organoiridium compounds, which contain an iridium-carbon bond, are particularly notable for their role in crucial industrial processes such as the synthesis of acetic acid and the hydrogenation of olefins. wikipedia.org

In the realm of catalysis, iridium complexes have been at the forefront of significant advancements.

Hydrogenation: Square-planar Ir(I) complexes, such as Crabtree's catalyst, are renowned for their efficiency as homogeneous catalysts in hydrogenation reactions. acs.orgwikipedia.org More recently, half-sandwich pseudo-octahedral Ir(III) complexes have been developed that can efficiently catalyze transfer hydrogenation reactions in aqueous media. acs.org

C-H Activation: Iridium complexes have been instrumental in the development of carbon-hydrogen (C-H) bond activation, a field that aims to functionalize traditionally unreactive hydrocarbons. wikipedia.orgwikipedia.org

Water Oxidation: Iridium(III) acetate (B1210297) is noted for its use as a water oxidation catalyst, and iridium oxides are considered benchmark catalysts for the oxygen evolution reaction (OER), a critical process in water splitting. chemicalbook.comchemicalbook.comacs.org

Beyond catalysis, iridium compounds have found extensive applications in materials science and medicine.

Optical Materials: The unique photophysical properties of iridium complexes make them suitable for use in optical devices. wikipedia.org For instance, luminescent iridium(III) complexes are employed in the active layer of light-emitting electrochemical cells (LECs). mdpi.com

Anticancer Agents: The success of platinum-based anticancer drugs has spurred investigation into other metal-based compounds, including those of iridium. acs.org Organometallic Ir(III) complexes are being explored as potential anticancer agents that may operate through mechanisms different from cisplatin, such as catalyzing reactions that disrupt the redox balance in cancer cells. acs.orgimdea.org

The most common oxidation states for iridium in its compounds are +1, +3, and +4. wikipedia.org Iridium(I) compounds often have a square planar or trigonal bipyramidal geometry, while iridium(III) compounds typically adopt an octahedral geometry. wikipedia.org The synthesis of many iridium(III) complexes begins with hydrated iridium trichloride (B1173362) (IrCl₃(H₂O)ₓ) as a starting reagent. wikipedia.orgmdpi.com

Importance of Acetate Ligands in Transition Metal Chemistry

Acetate ligands are classified as hard ligands and can coordinate to a metal center in several distinct modes, which dictates the structure of the resulting complex. wikipedia.org

| Coordination Mode | Description |

| Monodentate (κ¹) | The acetate ligand binds to the metal center through only one of its oxygen atoms. wikipedia.org |

| Bidentate (κ²) | Both oxygen atoms of the acetate ligand bind to the same metal center, forming a chelate ring. wikipedia.org |

| Bridging | The acetate ligand coordinates to two different metal atoms simultaneously, often leading to the formation of polynuclear clusters or polymeric structures. wikipedia.orgcdnsciencepub.com |

The versatility of the acetate ligand allows for the formation of a wide array of architectures, from simple mononuclear species to complex multimetallic clusters, such as the basic metal acetates with the general formula [M₃O(OAc)₆(H₂O)₃]ⁿ⁺. wikipedia.org The infrared spectra of metal acetates can provide insight into the coordination mode by analyzing the separation between the asymmetric and symmetric stretching vibrations of the carboxylate group. cdnsciencepub.comresearchgate.net

In catalysis, acetate ligands are far from being passive spectators. In many reactions, the acetate can function as a built-in Brønsted base. wikipedia.org Palladium(II) acetate, for example, is one of the most extensively used transition metal complexes in organic synthesis, finding application in numerous coupling reactions. wikipedia.org Furthermore, acetate can serve as a model for the carboxylate side chains of the amino acids aspartate and glutamate, making the study of metal-acetate interactions relevant to understanding the function of metalloproteins. acs.org

Historical Context and Evolution of Research on Iridium(III) Acetate Hexahydrate and Related Clusters

The study of iridium(III) acetate hexahydrate is situated within the broader historical development of iridium chemistry and the investigation of transition metal carboxylate clusters. Early milestones in organoiridium chemistry, such as the discovery of Vaska's complex and Crabtree's catalyst, laid the groundwork by demonstrating the unique reactivity and catalytic potential of iridium centers. acs.orgwikipedia.org

Research into transition metal acetates revealed their tendency to form polynuclear structures. wikipedia.org Iridium(III) acetate is a prime example, typically existing not as a simple monomer but as a stable, oxo-centered trimer with the core formula [Ir₃O(OAc)₆]⁺. americanelements.comcymitquimica.com This trinuclear structure is a common motif for many metal acetates.

The evolution of research on iridium acetate and related clusters has been driven by advancements in characterization techniques and a growing interest in the specific applications of these multinuclear species. While early work focused on fundamental synthesis and structural determination, contemporary research explores the functional aspects of these compounds. The study of iridium clusters has expanded to include various polymetallic arrangements, such as iridium carbonyl clusters, which are synthesized to understand metal-metal bonding and cluster reactivity. wikipedia.orgresearchgate.net

More recently, the unique electronic and photophysical properties of iridium complexes have shifted research focus towards high-technology applications. The development of iridium(III) complexes for use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as anticancer therapeutics highlights the modern trajectory of this field. acs.orgimdea.orgresearchgate.net The synthesis of these advanced functional materials often involves intricate ligand design, but the fundamental principles of iridium coordination chemistry, established through the study of simpler complexes like iridium(III) acetate, remain critically important. mdpi.comrsc.org

属性

分子式 |

C14H39Ir3O20- |

|---|---|

分子量 |

1104.1 g/mol |

IUPAC 名称 |

acetic acid;iridium;acetate;hexahydrate |

InChI |

InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |

InChI 键 |

NZZXRMQAQKJNEM-UHFFFAOYSA-M |

规范 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Iridium Iii Acetate Hexahydrate and Derived Complexes

Solution-Phase Synthetic Approaches to Trinuclear Iridium(III) Acetate (B1210297) Structures

Trinuclear metal-acetate complexes, often termed "basic acetates," typically feature a central oxo ligand bridging three metal centers, which are further linked by acetate groups. The general formula for the cationic core is [M₃O(O₂CCH₃)₆(H₂O)₃]⁺. This structure is well-established for several transition metals, including iron and rhodium. semanticscholar.orgresearchgate.netwikipedia.org While specific solution-phase synthesis details for the iridium(III) analogue are not as commonly documented as for its rhodium counterpart, the synthetic principles are analogous.

A representative solution-phase synthesis for a similar trinuclear complex, basic rhodium(III) acetate, provides a clear procedural model. patsnap.comgoogle.com This method involves a two-step process starting from a common metal halide precursor:

Formation of Metal Hydroxide (B78521) : An aqueous solution of rhodium trichloride (B1173362) hydrate (B1144303) is treated with a base, such as sodium bicarbonate, to precipitate rhodium hydroxide. This step is typically performed at a moderately elevated temperature (20-60°C) with stirring to ensure complete reaction.

Acetylation : The isolated rhodium hydroxide solid is then reacted with glacial acetic acid at a higher temperature (50-100°C). This reaction forms the stable trinuclear oxo-centered rhodium acetate complex. After the reaction, the product is isolated by filtration and drying. This method is noted for its high yield (>90%) and high purity (>99.0%), making it suitable for industrial-scale production. patsnap.comgoogle.com

Similarly, iridium(III) acetate can be prepared by reacting an iridium compound, such as a halide-free iridium hydroxide precipitate, with acetic acid. google.comgoogle.com The reaction is facilitated by the presence of formic acid or oxalic acid and their salts, which aid in the formation of a low-halide iridium acetate solution. google.comgoogle.com The resulting trinuclear iridium complexes are valuable as catalysts and have been synthesized and characterized for applications in photocatalytic CO₂ reduction. nih.gov

Mechanochemical Synthesis of Iridium(III) Acetate Precursors and Complexes

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solution-based synthesis. researchgate.net This solid-state approach offers significant advantages, including dramatically reduced reaction times, minimal solvent use, and the ability to carry out reactions in the air without the need for inert-gas techniques. rsc.orgbohrium.comrsc.orgresearchgate.net

While direct mechanochemical synthesis of iridium(III) acetate is not widely reported, the technique has been extensively and successfully applied to the synthesis of tris-cyclometalated iridium(III) complexes, which are crucial materials for organic light-emitting diodes (OLEDs) and photoredox catalysis. rsc.orgbohrium.comresearchgate.net The typical precursor for these syntheses is iridium(III) chloride hydrate, which functions similarly to iridium(III) acetate as a starting point.

The process generally follows a two-step protocol:

Dimer Formation : Iridium(III) chloride hydrate is milled with a pyridine-based ligand to form a chloride-bridged iridium dimer.

Ligand Exchange : The resulting crude dimer is then milled with an ancillary ligand and often a silver salt (e.g., AgOTf) to facilitate the final ligand exchange, yielding the desired tris-cyclometalated complex. rsc.org

This mechanochemical protocol is not only faster than solution-based methods but also enables one-pot sequential reactions that are often unsuccessful under conventional conditions. rsc.org

| Parameter | Mechanochemical Synthesis | Conventional Solution-Based Synthesis |

|---|---|---|

| Reaction Time | Minutes to a few hours | Hours to days |

| Solvent Usage | None or minimal (liquid-assisted grinding) | Significant amounts of high-boiling solvents |

| Atmosphere | Typically performed in air | Often requires inert atmosphere (N₂ or Ar) |

| Efficiency | High yields, enables one-pot procedures | Can have lower yields, multi-step purifications |

| Environmental Impact | Low (eco-friendly) | Higher (solvent waste, energy consumption) |

Precursor Role of Iridium(III) Acetate in the Synthesis of Diverse Iridium Coordination Compounds

Iridium(III) acetate and related simple salts like iridium(III) chloride are foundational precursors for an extensive range of iridium coordination compounds. nano-cats.com The stability and reactivity of iridium(III) acetate make it an ideal starting material for creating molecules with tailored electronic and photophysical properties. nbinno.com These derived complexes have found applications in diverse fields, from pharmaceuticals to materials science. nbinno.comresearchgate.net

The general synthetic strategy involves the reaction of the iridium precursor with various organic ligands. For instance, in the synthesis of phosphorescent emitters for OLEDs and light-emitting electrochemical cells (LECs), an iridium precursor is first reacted with cyclometalating ligands (like 2-phenylpyridine) to form a chloro-bridged dimer. mdpi.com This intermediate is then cleaved by an ancillary ligand to produce the final luminescent monomeric complex. mdpi.comacs.org This modular approach allows for fine-tuning of the emission color and efficiency of the final material.

Iridium(III) complexes derived from these precursors are also prominent in catalysis and medicine. They serve as efficient catalysts for complex organic transformations and are being investigated as potential anticancer agents and therapeutic metallodrugs. nbinno.comresearchgate.net

| Precursor | Ligand Types | Resulting Complex Class | Application |

|---|---|---|---|

| Iridium(III) chloride/acetate | Cyclometalating (e.g., ppy), Ancillary (e.g., bipyridine) | Tris-cyclometalated or Heteroleptic [Ir(C^N)₂(N^N)]⁺ | OLEDs, LECs, Photoredox Catalysis rsc.orgmdpi.com |

| Iridium(III) chloride | Terdentate (N^C^N) | Bis-terdentate [Ir(N^C^N)(L)] | Luminescent Materials acs.org |

| Iridium(III) acetate | Various organic ligands | Organometallic catalysts | Pharmaceutical synthesis, C-H activation nbinno.comresearchgate.net |

| Iridium(III) chloride | Polypyridyl, Acetylacetonate | Dinuclear and Trinuclear Complexes | High-rate Phosphorescent Emitters nih.gov |

Ligand Exchange Reactions and Derivatization Strategies for Iridium(III) Acetate Systems

Ligand exchange is a fundamental strategy for modifying and derivatizing iridium(III) acetate and its related complexes. The acetate groups, as well as other ligands in the coordination sphere, can be substituted to generate new compounds with altered properties.

One common derivatization is the synthesis of dienyl iridium acetate complexes from their corresponding halide analogues. This transformation is typically achieved by treating the halide complex with a silver(I) salt, such as silver(I) acetate. researchgate.net The silver cation precipitates the halide anion, driving the reaction toward the substitution product. This method provides a clean route to introduce acetate ligands into an organometallic iridium framework.

Conversely, the acetate ligands themselves can be replaced. For example, reaction with excess trifluoroacetic acid can substitute acetate for trifluoroacetate (B77799) ligands. The lability of the coordinated water molecules on the trinuclear core also presents opportunities for substitution with other neutral ligands like pyridine (B92270) or dimethylformamide. wikipedia.org

The mechanisms of these ligand substitution reactions at an octahedral iridium(III) center can vary. The choice of ligands and reaction conditions determines whether the reaction proceeds through an associative mechanism (where the incoming ligand binds before the leaving group departs) or a dissociative mechanism (where the leaving group departs first, creating a five-coordinate intermediate). Understanding these mechanistic pathways is crucial for controlling the outcome of derivatization reactions. nih.govrsc.org

Advanced Structural Characterization and Spectroscopic Analysis of Iridium Iii Acetate Hexahydrate

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

In these structures, the three metal centers form a nearly equilateral triangle around a central oxygen atom. ichem.md Each pair of metal atoms is bridged by two acetate (B1210297) ligands in a syn-syn conformation. The coordination geometry around each iridium(III) ion is distorted octahedral, comprising the central μ₃-oxo oxygen, a terminal water molecule, and four oxygen atoms from four different bridging acetate ligands. researchgate.netichem.md The entire cationic cluster possesses an idealized D₃h symmetry. The crystal packing is dictated by electrostatic interactions between the cationic clusters and the counter-anions, as well as an extensive network of hydrogen bonds involving the coordinated water molecules, counter-ions, and lattice water molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For the [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ complex, which contains diamagnetic low-spin d⁶ Ir(III) centers, sharp and well-resolved NMR spectra are expected.

¹H NMR: The proton NMR spectrum provides critical information for confirming the ligand environment. Due to the high symmetry of the cluster in solution, the ¹H NMR spectrum is expected to be relatively simple. nih.gov It should feature two main signals:

A sharp singlet corresponding to the 18 equivalent methyl protons of the six bridging acetate ligands.

A signal corresponding to the six protons of the three coordinated water molecules. The chemical shift of this peak can be sensitive to solvent and concentration due to hydrogen exchange.

In related iridium complexes, protons on ligands can experience shielding effects due to their proximity to other parts of the molecule, which can be confirmed by NMR. nih.gov The integration of these signals would confirm the ratio of acetate to water ligands in the complex.

¹³C NMR: The carbon NMR spectrum would further corroborate the structure, typically showing two distinct resonances for the acetate ligands: one for the methyl carbons and one for the carboxylate carbons. The high symmetry of the molecule would render the six acetate ligands chemically equivalent.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and formula of a compound. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing large, charged coordination complexes like the iridium(III) acetate cluster, as they can transfer the intact ion from solution to the gas phase with minimal fragmentation. nih.gov

For Iridium(III) acetate hexahydrate, ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to the intact cationic cluster, [Ir₃O(CH₃COO)₆(H₂O)₃]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to analyze the Ir₃O(OAc)₆(H₂O)₃ complex. rsc.org Under certain conditions, fragment ions may be observed, corresponding to the sequential loss of neutral ligands such as water (H₂O) or acetic acid (CH₃COOH).

Electronic Absorption and Emission Spectroscopy for Excited State Characterization

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of the trinuclear iridium(III) acetate complex is expected to be characterized by several features. In general, Ir(III) complexes display intense ligand-centered (LC) π–π* transitions in the UV region and weaker metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) bands at lower energies, extending into the visible region. nih.govnih.gov

The visible spectrum of an aqueous solution of the iridium acetate trimer shows a distinct peak around 590 nm. rsc.org This absorption is responsible for the green color of the compound. The nature of the emitting state in iridium complexes can vary, with different admixtures of ligand-centered and charge-transfer triplet levels. nih.gov

Many Ir(III) complexes are known for their strong phosphorescence, a property leveraged in applications like organic light-emitting diodes (OLEDs). rsc.org The emission properties, such as the emission maximum (λₑₘ), quantum yield (Φ), and excited-state lifetime (τ), are sensitive to the nature of the ligands and the coordination environment. While detailed photophysical data for this specific acetate cluster are not widely reported, related phosphorescent Ir(III) complexes can exhibit emission across the visible spectrum with lifetimes that can be on the order of microseconds in deoxygenated solutions. nih.gov

Other Spectroscopic Techniques for Elucidating Iridium-Acetate Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for probing the coordination of ligands to a metal center. The acetate ligand, in particular, has characteristic vibrational modes that are sensitive to its coordination environment. oatext.comresearchgate.net

The key vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate group (COO⁻). The frequency difference between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the acetate's binding mode:

Ionic (free) acetate: Δν is relatively small.

Monodentate coordination: Δν is significantly larger than in the free ion.

Bidentate chelating: Δν is smaller than in the free ion.

Bidentate bridging: Δν is comparable to or slightly larger than in the free ion.

For the [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ cluster, where all six acetates are in a bridging mode, FT-IR spectroscopy would confirm this arrangement. researchgate.net The spectra would also show characteristic bands for the O-H stretching of the coordinated water molecules and the metal-oxygen vibrations (Ir-O) at lower frequencies. researchgate.netoatext.com

Coordination Chemistry and Electronic Structure of Iridium Iii Acetate Hexahydrate

Elucidation of Iridium Oxidation States and Coordination Geometries within the Acetate (B1210297) Framework

Iridium(III) has a d⁶ electron configuration. The coordination geometry around each iridium atom within the cluster is a distorted octahedron. Each Ir(III) center is coordinated to six oxygen atoms: the central μ₃-oxo oxygen, a terminal water molecule, and four oxygen atoms from four different bridging acetate ligands. The three iridium atoms form a nearly equilateral triangle around the central oxygen atom. researchgate.netresearchgate.net

Table 1: Representative Structural Parameters for an Analogous Trinuclear Oxo-Centered Metal Acetate Cluster ([Fe₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O) (Note: Data from an isostructural Fe(III) complex is used for illustrative purposes due to the lack of published crystallographic data for the Ir(III) analogue).

| Parameter | Value |

| Metal-Metal Distance | ~3.29 Å |

| Metal-(μ₃-O) Distance | ~1.92 Å |

| Metal-O (acetate) Distance | ~2.05 Å |

| Metal-O (water) Distance | ~2.10 Å |

| O-Metal-O Angle (approx.) | 90° / 180° |

| Data sourced from studies on analogous Fe(III) complexes. researchgate.net |

Ligand Field Theory and Electronic Transitions in Iridium-Acetate Systems

The electronic properties of the d⁶ Iridium(III) ion in the [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ cluster can be described using Ligand Field Theory (LFT). In the distorted octahedral environment (approximated as Oₕ symmetry for simplicity) provided by the six oxygen donor ligands (oxo, acetate, and aqua), the five degenerate d-orbitals of the Ir(III) ion split into two sets of different energies: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg* set (dx²-y², dz²).

As a third-row transition metal, iridium(III) complexes exhibit a large ligand field splitting energy (Δo). This large splitting favors the pairing of electrons in the lower-energy t₂g orbitals. Consequently, Ir(III) complexes are almost invariably low-spin. For a d⁶ ion, this results in a diamagnetic ground state with the electronic configuration (t₂g)⁶(eg*)⁰.

The electronic absorption spectrum of this complex is characterized by transitions involving these d-orbitals and charge transfer bands. The visible spectrum of Ir₃O(OAc)₆(H₂O)₃ in water shows weak, broad absorption bands. rsc.org These transitions are generally assigned as spin-forbidden d-d transitions (ligand field transitions). More intense bands, typically observed in the ultraviolet region for such complexes, are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to an empty eg* orbital on the iridium center. acs.orgmdpi.com

Table 2: Visible Absorption Data for Ir₃O(OAc)₆(H₂O)₃ in Water

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~590 nm | ~300 M⁻¹cm⁻¹ | Spin-forbidden d-d transitions |

| ~700 nm (shoulder) | ~150 M⁻¹cm⁻¹ | Spin-forbidden d-d transitions |

| Data sourced from Wilkinson's Iridium Acetate Trimer as a Water-Oxidation Catalyst. rsc.org |

Metal-Ligand Interactions and Bonding Characteristics of Acetate Ligands

The bonding within the [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ cluster involves coordinate covalent bonds between the Ir(III) centers and the oxygen atoms of the ligands. The Ir-O bonds are expected to have significant covalent character, which is typical for bonds between a soft, highly charged metal ion like Ir(III) and oxygen donors.

A key feature of this structure is the coordination mode of the acetate ligands. All six acetate groups act as bridging ligands, spanning the edges of the Ir₃ triangle. Each acetate ligand is bidentate, coordinating to two different iridium atoms through its two oxygen atoms. This bridging bidentate mode is a common structural motif for basic carboxylate clusters of transition metals. researchgate.netresearchgate.net The terminal positions of each iridium's coordination sphere are occupied by water molecules, which are monodentate ligands. The central μ₃-oxo ligand forms strong bonds with all three iridium atoms simultaneously.

The stability of the trinuclear cluster is significantly enhanced by the chelation effect of the six bridging acetate ligands, which effectively lock the three iridium centers together.

Structural Motifs and Supramolecular Assembly of Iridium-Acetate Clusters

The dominant structural motif for iridium(III) acetate is the oxo-centered trinuclear cluster, [Ir₃O(CH₃COO)₆(H₂O)₃]⁺. This cation represents a fundamental building block. The term "hexahydrate" in the compound's common name likely refers to the combination of the three coordinated water molecules and additional water molecules that can be incorporated into the crystal lattice as water of crystallization. For example, the analogous iron(III) complex is known to crystallize with six additional water molecules, forming [Fe₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O. researchgate.net

Reactivity and Mechanistic Investigations of Iridium Iii Acetate Hexahydrate

Fundamental Reaction Pathways and Intermediate Formation in Iridium(III) Acetate (B1210297) Transformations

Key reaction pathways include:

Ligand Substitution/Exchange: The acetate and aqua ligands can be replaced by other donor molecules. This is often the initial step in a catalytic cycle, allowing the substrate to coordinate to the iridium center. The exchange can proceed through dissociative or associative mechanisms. researchgate.netchimia.ch

C-H Bond Activation: Iridium-acetate species are highly effective in mediating the cleavage of carbon-hydrogen bonds. This typically occurs via a concerted metalation-deprotonation (CMD) pathway, where the acetate ligand acts as an internal base to accept the proton as the Ir-C bond is formed. nih.govnih.gov This mechanism avoids the high-energy intermediates associated with direct oxidative addition of a C-H bond.

Migratory Insertion: Once a substrate is coordinated, it can undergo migratory insertion. For instance, in an iridium-catalyzed C-H alkenylation with vinyl acetate, an enamide substrate first undergoes C-H activation to form an Ir-C bond. Subsequent coordination of vinyl acetate is followed by a 1,2-migratory insertion of the alkene into the Ir-C bond. researchgate.net

β-Hydride and β-Acetoxy Elimination: These are common decomposition or product-forming pathways. In the aforementioned C-H alkenylation, a syn-β-acetoxy elimination from the intermediate formed after migratory insertion releases the final product and regenerates an iridium species. researchgate.net

Reactivity with Water: In certain contexts, such as methanol (B129727) carbonylation, iridium(III) organometallic intermediates can react with water. For example, iridium acetyl complexes can react with water, leading to the release of carbon dioxide and methane, demonstrating that water can act as a nucleophile attacking a coordinated ligand. nih.gov

The formation of specific intermediates is critical to these pathways. In catalytic C-H functionalization, a key intermediate is the cyclometalated iridium species formed after the initial C-H activation step. nih.govresearchgate.net In carbonylation reactions, iridium-methyl and iridium-acetyl species are crucial transient compounds in the catalytic loop. nih.govacs.org

| Reaction Pathway | Description | Key Intermediate(s) | Reference |

|---|---|---|---|

| C-H Activation (CMD) | Simultaneous metalation and deprotonation, with the acetate ligand acting as an internal base. | Cyclometalated Iridium(III) Complex | nih.govnih.gov |

| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkene) into an Iridium-Carbon bond. | Iridium-alkyl complex | researchgate.net |

| syn-β-Acetoxy Elimination | Elimination of an acetate group from a position beta to the iridium center, typically forming a C=C bond. | Iridium-hydride or related species | researchgate.net |

| Ligand Exchange | Replacement of a coordinated ligand (e.g., water, acetate) with another molecule (e.g., substrate). | Coordinatively unsaturated species | researchgate.netchimia.ch |

Ligand Exchange Kinetics and Thermodynamics within Iridium(III) Acetate Complexes

The exchange of ligands at an iridium(III) center is a process of fundamental importance, as it controls the rate at which substrates can enter the coordination sphere to participate in catalytic reactions. Iridium(III) complexes are generally considered kinetically inert, meaning their ligand exchange rates are typically slow compared to their second and first-row congeners (rhodium and cobalt). chimia.ch

The water exchange rate for the hexaaquairidium(III) ion, [Ir(H2O)6]3+, is exceptionally slow, with a rate constant (kex) at 298 K of approximately 4 x 10⁻¹⁰ s⁻¹. researchgate.netchimia.ch This corresponds to a half-life of tens of thousands of years, highlighting the high kinetic stability of the Ir(III)-O bond. chimia.ch Studies on this and related complexes suggest an associative interchange (Ia) mechanism for water exchange. chimia.ch

However, the electronic and steric properties of the ancillary ligands—non-participating ligands like acetate—can dramatically influence these kinetics. The lifetime of transient complexes and the associated chemical exchange processes can be readily modified by changing the properties of the ligands surrounding the metal center. nih.govwhiterose.ac.uk For instance, in bis(iminoxolene)iridium pyridine (B92270) complexes, the dissociation rate of a pyridine ligand was found to be 10⁸ times faster from the trans isomer than from the cis isomer, a dramatic difference attributed to stereoelectronic effects and steric hindrance. acs.org

The kinetics of these exchange processes are often studied using NMR techniques such as 2D-EXSY (Exchange Spectroscopy). nih.govwhiterose.ac.uk These studies allow for the determination of rate constants and activation parameters, providing insight into the reaction mechanism (dissociative vs. associative).

| Complex | Exchanging Ligand | kex (298 K) (s-1) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) | Mechanism | Reference |

|---|---|---|---|---|---|---|

| [Ir(H2O)6]3+ | H2O | ~4.0 x 10-10 | 144 | +46 | Associative (Ia) | researchgate.netchimia.ch |

| [Ir(NH3)5(H2O)]3+ | H2O | ~6.0 x 10-6 | 112 | -10 | Dissociative (Id) | researchgate.net |

Role of Acetate Ligands in Modulating Iridium Reactivity

Acetate ligands are not merely spectators; they play an active and often multifunctional role in modulating the reactivity of the iridium center. Their influence extends beyond simple steric and electronic tuning, enabling specific mechanistic pathways that might otherwise be inaccessible. nih.govacs.org

Key roles of the acetate ligand include:

Internal Base in C-H Activation: As mentioned, one of the most significant roles of the acetate ligand is facilitating C-H activation via the concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov By acting as an internal base, the acetate abstracts a proton from the substrate simultaneously with the formation of the Ir-C bond. This avoids the need for a strong external base and lowers the activation energy of the C-H cleavage step.

Proton Shuttle: The acetate/acetic acid couple can act as a proton shuttle. After assisting in a deprotonation step, the resulting coordinated acetic acid can deliver the proton to another site in a subsequent step, such as in the protodemetalation required to regenerate the catalyst. nih.govacs.org

Hemilability and Ligand Denticity: Acetate is a flexible ligand that can coordinate to a metal center in either a monodentate (binding through one oxygen) or a bidentate (chelating through both oxygens) fashion. This ability to switch denticity, known as hemilability, can be crucial in catalysis. A bidentate acetate can change to a monodentate form, opening up a coordination site on the iridium center for a substrate to bind. This dynamic behavior can facilitate catalytic turnover.

Stabilization of Intermediates: The acetate ligand can stabilize key intermediates in the catalytic cycle. For example, it can form hydrogen bonds with incoming reagents, pre-organizing them for a reaction near the metal center. nih.govacs.org

Activation Mechanisms Involving Iridium-Acetate Species in Catalysis

The activation of a stable iridium(III) acetate precursor to a catalytically competent species is the first and often rate-determining step in a catalytic cycle. Several mechanisms can be involved in this activation process.

Ligand Dissociation: The most straightforward activation mechanism is the dissociation of a ligand to generate a coordinatively unsaturated and more reactive iridium species. In the case of iridium(III) acetate hexahydrate, the dissociation of a weakly bound water molecule can expose a vacant site for substrate coordination. This process can be promoted by heat or by carrying out the reaction in a non-coordinating solvent.

Acetate as a Leaving Group: In some reactions, the acetate itself can act as a leaving group, assisted by a co-catalyst or reagent. For instance, in the Cativa process for methanol carbonylation, promoters like indium(III) iodide are proposed to abstract an iodide ligand from the iridium center. acs.org A similar mechanism could be envisioned where a Lewis acid abstracts an acetate ligand to generate a more cationic and electrophilic iridium catalyst.

Concerted Metalation-Deprotonation (CMD): As a key step in C-H functionalization, the CMD pathway is not just a fundamental reaction but also the primary activation step for the substrate. The reaction of the iridium(III) acetate complex with the substrate's C-H bond directly generates the first key organometallic intermediate of the catalytic cycle, thereby activating both the catalyst and the substrate. nih.gov

In-Situ Formation of the True Catalyst: The initially added iridium complex is often a precatalyst that is converted into the true active species under the reaction conditions. This can involve the modification or replacement of the initial acetate ligands. Mechanistic studies on some iridium-catalyzed reactions have revealed that the active catalyst is a metallacyclic species formed in situ from the reaction of the precursor with a ligand and a base. nih.gov This highlights that the nominal iridium-acetate species may simply be a convenient entry point to the catalytically active system.

Catalytic Applications of Iridium Iii Acetate Hexahydrate and Derived Catalysts

Asymmetric Hydrogenation Catalysis with Iridium-Acetate Systems

Iridium complexes, often derived from iridium(III) acetate (B1210297) precursors, are highly effective catalysts for asymmetric hydrogenation, a fundamental process for creating chiral molecules. researchgate.net Unlike traditional rhodium and ruthenium catalysts that often require a coordinating group near the C=C double bond, iridium catalysts have expanded the scope of asymmetric hydrogenation to include unfunctionalized and sterically hindered olefins. acs.orgresearchgate.net This versatility has made iridium-catalyzed hydrogenation an indispensable method for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. researchgate.net

The enantioselective reduction of ketones and imines to produce chiral alcohols and amines is a cornerstone of synthetic organic chemistry. Iridium-based catalytic systems have emerged as powerful tools for these transformations, frequently achieving exceptional levels of stereocontrol. nih.govwikipedia.org

For the reduction of imines, iridium catalysts paired with chiral ligands, such as phosphines and N-heterocyclic carbenes (NHCs), can yield chiral amines with very high enantioselectivity. numberanalytics.com The mechanism often involves the formation of an iridium-hydride species that subsequently transfers a hydride to the imine, with the chiral ligand environment dictating the facial selectivity of the attack. numberanalytics.com For instance, the asymmetric hydrogenation of N-phosphinoylimines using a tridentate iridium catalyst has been shown to produce chiral amines with high enantioselectivity, achieving a turnover number of up to 10,000. rsc.org Similarly, direct asymmetric reductive amination (DARA) of ketones with primary alkyl amines, catalyzed by iridium-phosphoramidite complexes, provides chiral secondary amines in excellent yields and enantioselectivities. nih.gov This method has been successfully applied to the synthesis of pharmaceutical intermediates like cinacalcet. rsc.orgnih.gov

In the case of ketone reduction, iridium catalysts, particularly when combined with tridentate P-N-N ligands, have shown excellent activity and selectivity. rsc.org These systems can reduce a wide variety of ketones to their corresponding chiral alcohols with up to >99% enantiomeric excess (ee) and 99:1 diastereomeric ratio (dr). rsc.org The robustness of these catalysts allows for their application in both batch recycling and continuous flow processes, highlighting their industrial potential. rsc.org

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| N-Aryl Imines | Iridium-Josiphos type ligands | Chiral Amines | Up to >99% | numberanalytics.comresearchgate.net |

| N-Phosphinoylimines | Iridium tridentate catalyst | Chiral Amines | High | rsc.org |

| Aromatic Ketones | Iridium-phosphoramidite complex | Chiral Secondary Alkyl Amines | Excellent | nih.gov |

| Various Ketones | Polymer-supported Iridium-P-N-N ligand | Chiral Alcohols | >99% | rsc.org |

| Acetophenone | Chiral Brønsted acid / Iridium complex | Chiral 1-Phenylethanol | Up to 96% | researchgate.net |

The asymmetric hydrogenation of olefins is a highly efficient method for introducing chirality. nih.gov Iridium catalysts have significantly advanced this field, particularly through the development of enantioconvergent processes. researchgate.net Traditional asymmetric hydrogenations are often enantiodivergent, meaning that the (E) and (Z) isomers of an olefin substrate yield opposite enantiomers of the product, necessitating the use of isomerically pure starting materials. nih.govresearchgate.net This is a major drawback, as many synthetic routes produce mixtures of olefin isomers. researchgate.net

Iridium-catalyzed enantioconvergent hydrogenation overcomes this limitation by converting a mixture of (E/Z)-isomers into a single major enantiomer of the product in high enantiomeric excess. nih.govresearchgate.net This has been demonstrated for a broad range of functionalized trisubstituted olefins. nih.gov The key to this approach lies in the substitution pattern of the olefin; α-prochiral olefins typically undergo enantioconvergent hydrogenation, while β-prochiral olefins react in an enantiodivergent manner. nih.govresearchgate.net This methodology allows for the hydrogenation of both isomerically pure alkenes and isomeric mixtures to yield the same product with excellent enantiocontrol and high yields. researchgate.net

| Substrate | Catalyst System | Key Feature | Outcome | Reference |

| (E/Z)-Mixtures of trisubstituted olefins | Iridium with N,P or NHC ligands | Enantioconvergent Hydrogenation | A single major enantiomer is produced from the mixture with high ee. | nih.govresearchgate.netrsc.org |

| α-Prochiral trisubstituted olefins | Iridium-based catalyst | Enantioconvergent | Excellent control of enantioselection and high isolated yields. | nih.govresearchgate.net |

| Unfunctionalized trialkyl-substituted olefins | Chiral iridium complexes with bicyclic pyridine-based N,P ligands | High Enantioselectivity | Up to 99% ee was achieved by optimizing reaction conditions. | nih.gov |

The success of iridium-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligands that coordinate to the metal center. numberanalytics.com The steric and electronic properties of the ligand create a specific chiral environment around the iridium atom, which is responsible for differentiating between the two faces of the prochiral substrate, thereby controlling the stereochemical outcome of the reaction. numberanalytics.com

A variety of ligand classes have been developed and proven effective. Chiral P,N ligands, such as phosphinooxazolines (PHOX), are among the most versatile and widely used. acs.orgresearchgate.net These ligands have enabled the highly enantioselective hydrogenation of a broad scope of substrates, including previously challenging unfunctionalized olefins. acs.org Other successful ligand families include bicyclic pyridine-based N,P ligands, which have achieved up to 99% ee for unfunctionalized trialkyl-substituted olefins, and phosphoramidites, which are effective in the reductive amination of ketones. nih.govnih.gov

The modular nature of these ligands allows for systematic tuning to optimize reactivity and selectivity for a specific substrate. researchgate.net For example, tridentate P-N-N ligands have been shown to form stable chelating modes and create a deep chiral pocket, leading to excellent activity and selectivity in the hydrogenation of various ketones. rsc.org The development of more robust and selective ligands continues to be a major focus of research, aiming to expand the applicability of iridium-catalyzed hydrogenation and overcome existing limitations in catalyst stability and selectivity. numberanalytics.comresearchgate.net

| Ligand Type | Example | Application | Key Advantage | Reference |

| P,N Ligands | Phosphinooxazolines (PHOX) | Hydrogenation of unfunctionalized olefins | High efficiency and enantioselectivity for substrates lacking coordinating groups. | acs.orgresearchgate.net |

| N,P Ligands | Bicyclic pyridine-based ligands | Hydrogenation of trialkyl-substituted olefins | Achieves high ee (up to 99%) through optimization. | nih.gov |

| Tridentate Ligands | P-N-N Ligands | Asymmetric hydrogenation of ketones | Stable chelating mode, deep chiral pocket, excellent activity and selectivity. | rsc.org |

| Phosphoramidites | BINOL-based ligands | Direct asymmetric reductive amination | Tunable steric properties accommodate a wide range of substrates. | nih.gov |

C-H Activation and Functionalization Mediated by Iridium-Acetate Complexes

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering significant improvements in atom and step economy by avoiding the need for pre-functionalized substrates. nih.govrsc.org Iridium complexes, often generated from precursors like iridium(III) acetate, have emerged as exceptionally effective catalysts for a diverse range of C-H activation reactions. rsc.org These catalysts enable the direct conversion of C-H bonds into new C-C, C-N, or C-B bonds, providing streamlined access to complex molecules. nih.gov

Iridium catalysts facilitate a wide spectrum of direct C-H functionalization reactions, making them a versatile tool for synthetic chemists. rsc.org These transformations often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. numberanalytics.com

Key transformations mediated by iridium catalysts include:

Alkylation and Arylation: Iridium complexes catalyze the addition of C(sp²)–H and C(sp³)–H bonds across unsaturated partners like alkenes, a process known as hydroarylation or hydroalkylation. nih.govrsc.org This allows for the direct formation of C-C bonds, bypassing traditional cross-coupling methods that require organohalides and organometallic reagents. nih.gov

Amination: The direct introduction of nitrogen-containing functional groups is crucial for the synthesis of pharmaceuticals and agrochemicals. Iridium-catalyzed C-H amination provides a direct route to anilines and other aminated compounds from readily available starting materials. acs.org

Borylation: The synthesis of arylboronic esters, which are vital reagents for Suzuki-Miyaura cross-coupling reactions, can be achieved directly from aromatic C-H bonds using iridium catalysts. This method avoids the harsh conditions often required in classical syntheses and exhibits excellent regioselectivity based on steric factors.

These methodologies have been successfully applied in the late-stage functionalization of complex molecules, including pharmaceuticals and natural products, demonstrating their broad functional group tolerance and synthetic utility. acs.org

| C-H Transformation | Coupling Partner | Product | Key Feature | Reference |

| Hydroarylation/Hydroalkylation | Alkenes | Alkylated/Arylated compounds | Atom-economical C-C bond formation. | nih.govrsc.org |

| Amination/Sulfonamidation | Amines/Sulfonamides | Anilines/Sulfonamides | Direct synthesis of nitrogen-containing analogues of drug-like molecules. | |

| Borylation | Diboron reagents (e.g., B₂pin₂) | Arylboronic esters | Streamlined synthesis of versatile building blocks under mild conditions. | |

| Iodination | Iodine source | Aryl iodides | Selective ortho-monoiodination of benzoic acids. |

Understanding the mechanism of iridium-catalyzed C-H activation is crucial for optimizing existing catalysts and developing new, more efficient transformations. While the exact pathway can vary depending on the specific catalyst, substrate, and reaction conditions, several general mechanistic principles have been established.

A common feature of many iridium-catalyzed C-H functionalizations is the initial coordination of a directing group on the substrate to the iridium center. numberanalytics.com This brings the targeted C-H bond into close proximity to the metal, facilitating its cleavage. The C-H bond activation step itself is a key point of mechanistic investigation. One widely proposed pathway is the concerted metalation-deprotonation (CMD) mechanism. nih.govresearchgate.net In this pathway, the C-H bond is cleaved in a single step involving the iridium center and a base (which can be an acetate ligand or an external base). DFT studies suggest the CMD pathway is operative in Ir(III)-catalyzed direct arylations, similar to related Pd(II)-catalyzed reactions. nih.gov

Water Oxidation and Hydrogen Evolution Reactions Utilizing Iridium-Acetate Based Catalysts

Iridium-based materials, often derived from precursors like iridium(III) acetate, are paramount catalysts for the water oxidation half-reaction, also known as the oxygen evolution reaction (OER). This reaction is a critical bottleneck in the process of water splitting for green hydrogen production. nih.gov The high activity and, crucially, the stability of iridium catalysts under the harsh acidic conditions of technologies like proton exchange membrane water electrolysis (PEMWE), make them the current state-of-the-art. nih.govinnovationnewsnetwork.com Research in this area focuses on understanding the catalytic mechanisms and developing more efficient and cost-effective systems, spanning both homogeneous and heterogeneous catalysis.

Iridium-Based Catalysts for Sustainable Hydrogen Production

The sustainable production of hydrogen through water electrolysis is heavily reliant on efficient catalysts for the OER. Iridium's ability to withstand the corrosive, low-pH environment of PEMWE systems makes it an indispensable component. innovationnewsnetwork.com However, the scarcity and high cost of iridium present significant challenges for its large-scale application. ipmi.org Consequently, a primary goal of current research is to improve the mass-specific activity of iridium-based catalysts, thereby reducing the amount of iridium required without compromising performance. innovationnewsnetwork.comoilgasdaily.com

Several strategies are being explored to enhance catalytic efficiency. One approach involves the development of nanostructured catalysts or combining iridium with other, more abundant elements. For example, researchers have successfully combined manganese oxide with atomically dispersed iridium atoms, which was found to maintain high hydrogen production rates while using 95% less iridium than conventional catalysts. oilgasdaily.com This system demonstrated continuous hydrogen generation for over 3000 hours with 82% efficiency. oilgasdaily.com Another strategy involves modifying the catalyst's structure, such as creating a lattice-water-assisted mechanism in iridium oxide (IrOx·nH₂O), which boosts efficiency by 5-12% by yielding higher energy output while consuming less energy. innovationnewsnetwork.comeepower.com Similarly, incorporating titanium oxides has been shown to significantly increase the stability of iridium catalysts by reducing their dissolution in the acidic electrolyte. helmholtz-berlin.de

| Catalyst System | Key Innovation | Performance Highlight | Source(s) |

| Atomically dispersed Ir on MnO₂ | Reduces iridium loading by 95% | Continuous operation for >3000 hours at 82% efficiency | oilgasdaily.com |

| IrOx·nH₂O | Lattice-water-assisted oxygen exchange | 5-12% boost in catalyst efficiency | innovationnewsnetwork.comeepower.com |

| Iridium-Titanium Oxides | Increased catalyst stability | Significantly reduces iridium dissolution | helmholtz-berlin.de |

| Low-Iridium on Carbon Support | Hydrophobic carbon support with selenium | Reduces iridium usage to one-twentieth of commercial catalysts | ipmi.org |

Heterogeneous and Homogeneous Water Splitting Systems Employing Iridium Species

Iridium-based catalysts for water oxidation can be broadly categorized into two types: heterogeneous and homogeneous systems.

Heterogeneous catalysts , most notably iridium oxide (IrO₂) and its hydrated forms, are the industry standard for PEMWE. nih.gov These solid-state catalysts are typically deposited on an electrode surface. In-situ studies using X-ray Absorption Spectroscopy have revealed that during the OER, iridium cycles between Ir(III) and Ir(V) oxidation states, providing crucial insight into the catalytic turnover mechanism. rsc.org While crystalline iridium oxide offers excellent stability, it often shows lower activity compared to its amorphous counterpart, which is highly active but less stable. eepower.com Research aims to combine these properties, for instance, by creating highly hydrated or short-range ordered iridium oxides that exhibit both high activity and stability. eepower.comrsc.org

Homogeneous catalysts are molecular iridium complexes dissolved in solution. These systems allow for detailed mechanistic studies and precise tuning of the catalyst's electronic and steric properties by modifying the ligands. researchgate.net For example, simple, water-soluble complexes like [Cp*Ir(H₂O)₃]²⁺ have shown remarkable activity. nih.govrsc.org A key challenge with homogeneous catalysts is distinguishing true molecular catalysis from the in-situ formation of heterogeneous iridium oxide nanoparticles, which can also be highly active. nih.gov Techniques like electrochemical quartz crystal nanobalance (EQCN) can be used to monitor the electrode mass in real-time to detect the deposition of such heterogeneous materials from molecular precursors. nih.gov While homogeneous catalysts offer high activity, they often face challenges related to long-term stability and recyclability under the harsh oxidative conditions required for water splitting. researchgate.net

Other Catalytic Transformations Involving Iridium(III) Acetate and its Derivatives

The catalytic utility of iridium(III) acetate and its derivatives extends beyond water splitting into various organic transformations. These complexes are effective in mediating polymerization, facilitating atom-economical dehydrogenation reactions, and enabling the conversion of carbon dioxide into more valuable chemicals.

Polymerization Processes Mediated by Iridium-Acetate Catalysts

Iridium complexes, often synthesized from common iridium precursors, have emerged as highly efficient photoredox catalysts for a range of polymerization reactions. rsc.orgrsc.org These catalysts can absorb visible light (e.g., blue to green light) and use this energy to initiate polymerization through either radical or cationic pathways under mild conditions. rsc.org

For instance, new iridium complexes have been designed to act as photoinitiator catalysts for the ring-opening polymerization of epoxy monomers and the controlled radical polymerization of monomers like methyl methacrylate. rsc.org In these systems, the iridium catalyst can be combined with other reagents, such as an iodonium (B1229267) salt for cationic polymerization or phenacyl bromide for radical polymerization, to form a highly efficient photoinitiating system. rsc.org A key advantage of these systems is the ability to achieve control over the polymerization process, resulting in polymers with low polydispersity indexes (1.2–1.6). rsc.org

To address challenges such as high cost and poor recyclability of molecular iridium catalysts, researchers have developed polymer-supported catalysts. rsc.org By incorporating cyclometalated iridium complexes as pendant groups on a polymer backbone like poly(methyl methacrylate), a recyclable homogeneous photocatalyst can be created. These polymeric catalysts mimic the high performance of their small-molecule counterparts across various photoredox-mediated transformations and can be recovered and reused for at least five cycles without significant loss of activity, offering a more sustainable approach to catalysis. rsc.org

Acceptorless Dehydrogenation Reactions Catalyzed by Iridium-Acetate Complexes

Acceptorless dehydrogenation is a highly atom-economical process that removes hydrogen from a substrate to form a more oxidized product and molecular hydrogen (H₂) as the sole byproduct. Iridium-based catalysts are particularly effective for these transformations.

Iridium complexes have been developed for the acceptorless dehydrogenation of primary alcohols to produce carboxylic acids. nih.gov These reactions are typically performed in the presence of a base like potassium hydroxide (B78521) at elevated temperatures. The robustness of these iridium catalysts allows for the efficient conversion of a variety of primary alcohols into their corresponding carboxylates. nih.gov

Furthermore, iridium catalysts are used in the dehydrogenation of saturated N-heterocycles to their aromatic counterparts. liv.ac.ukunizar.esacs.org This reaction is of significant interest for hydrogen storage applications, where N-heterocycles act as liquid organic hydrogen carriers (LOHCs). unizar.es While these reactions traditionally require high temperatures (e.g., refluxing in toluene (B28343) or p-xylene), recent advances have demonstrated visible-light-promoted acceptorless dehydrogenation at room temperature. liv.ac.ukunizar.esacs.org In such systems, a single iridium(III) complex can perform the dual role of harvesting light energy and catalyzing the C-H cleavage and H₂ formation steps, offering a more energy-efficient pathway for hydrogen release. unizar.es

| Substrate Type | Product | Catalyst Type | Key Condition | Source(s) |

| Primary Alcohols | Carboxylic Acids | Iridium Pincer Complex | KOH, Refluxing Toluene | nih.gov |

| Tetrahydroquinolines | Quinolines | [Cp*Ir(2-hydroxypyridine)] | Refluxing p-xylene | liv.ac.uk |

| N-Heterocycles | Aromatic N-Heterocycles | MIC-Ir(III) Complex | Visible Light (455 nm), Room Temp. | unizar.esacs.org |

Carbon Dioxide Transformation Catalysis with Iridium Species

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock for producing value-added chemicals is a key goal in sustainable chemistry. Homogeneous iridium complexes, particularly those based on Ir(III) centers, have proven to be effective catalysts for various CO₂ transformations. scilit.comresearchgate.net

One of the most studied reactions is the reduction of CO₂ to formate (B1220265) via transfer hydrogenation. In these systems, a hydrogen donor, such as glycerol, is used to reduce CO₂. mdpi.com Iridium catalysts modified with N-heterocyclic carbene (NHC) ligands have demonstrated excellent turnover numbers (TONs) and turnover frequencies (TOFs) for this transformation, with TOFs for formate production reaching as high as 10,000 h⁻¹. mdpi.com The reaction typically involves a nucleophilic attack on the carbon atom of CO₂ by a hydride ligand coordinated to the Ir(III) center. scilit.comresearchgate.net

Iridium catalysts also promote the hydrocarboxylation of olefins with CO₂ and H₂ to synthesize C₂+ carboxylic acids. nih.gov For example, a simple iridium-based catalytic system can efficiently promote the reaction of cyclohexene (B86901) with CO₂ and H₂ at 170 °C to produce cyclohexanecarboxylic acid. While various iridium compounds, including Ir(OAc)₃, can catalyze the reaction, the choice of ligands and promoters is crucial for achieving high yields. nih.gov These processes contribute to carbon neutrality by converting a greenhouse gas into valuable industrial chemicals. nih.gov

Hydrogen Transfer Processes

Iridium complexes, for which iridium(III) acetate hexahydrate serves as a potential precursor, are highly effective catalysts for hydrogen transfer reactions. nano-cats.com These processes are fundamental in organic synthesis, providing a safer and often more selective alternative to direct hydrogenation with molecular hydrogen. In transfer hydrogenation, an organic molecule, such as isopropanol (B130326), formic acid, or glucose, acts as the hydrogen donor to reduce a substrate, mediated by the catalyst. bath.ac.uk Iridium-based catalysts have demonstrated remarkable efficiency and selectivity in the reduction of a wide array of functional groups, including ketones, aldehydes, imines, and α,β-unsaturated carbonyl compounds. bath.ac.uknih.gov

The catalytic cycle typically involves the formation of an iridium hydride species from the hydrogen donor. nih.gov This hydride is then transferred to the unsaturated substrate, leading to the reduced product. The versatility of iridium catalysts stems from the ability to tune their steric and electronic properties by modifying the ancillary ligands attached to the iridium center. This allows for high levels of control over reactivity and, in the case of prochiral substrates, enantioselectivity. nih.gov

Hydrogen Transfer Hydrogenation of Ketones and Aldehydes

Iridium-catalyzed transfer hydrogenation is a widely employed method for the reduction of ketones and aldehydes to their corresponding alcohols. nih.gov A variety of hydrogen donors can be utilized, with isopropanol and formic acid being the most common. bath.ac.uk Notably, significant research has focused on developing more sustainable and environmentally benign processes.

For instance, iridium catalysts paired with functional ligands have been shown to efficiently reduce various ketones and aldehydes using glucose as a sustainable hydrogen donor in aqueous media. researchgate.netmdpi.com This system operates through the cooperativity of the iridium center and the ligand, facilitating the dehydrogenation of glucose to form gluconolactone (B72293) and an iridium-hydride intermediate, which then reduces the carbonyl substrate. mdpi.com

Asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral alcohols, is a particularly valuable application. Catalysts derived from iridium precursors and chiral ligands, such as those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have achieved high enantioselectivities (up to 99% ee) in the reduction of aryl ketones, heteroaryl ketones, and ketoesters. nih.gov The efficiency of these aqueous-phase reactions is often highly dependent on pH. nih.gov Similarly, iridium complexes generated in situ with NNP ligands derived from cinchona alkaloids have also proven to be excellent catalysts for the ATH of aromatic ketones, tolerating high substrate-to-catalyst ratios. rsc.org

The table below summarizes representative results for the iridium-catalyzed transfer hydrogenation of various ketones.

Table 1: Iridium-Catalyzed Transfer Hydrogenation of Ketones

| Catalyst System | Substrate | Hydrogen Donor | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Ir-TsDPEN derived from [Cp*IrCl₂]₂ | Various ketones | Formate | Water | Up to 99% ee; highly pH-dependent. | nih.gov |

| [Ir(COD)Cl]₂ + NNP ligand | Aromatic ketones | i-PrOH | i-PrOH | Up to 99% ee; high S/C ratio (up to 2000). | rsc.org |

| Iridium complex with functional ligand | Various ketones and aldehydes | Glucose | Water / DMA | Efficient reduction with a sustainable H₂ donor. | researchgate.netmdpi.com |

| Iridacycle catalyst 47c | Substituted acetophenones | Not specified (inferred i-PrOH or formate) | Not specified | 91-100% yield at S/C of 2000. | nih.gov |

Hydrogen Transfer Hydrogenation of Imines

The reduction of C=N bonds in imines to form amines is another critical transformation where iridium catalysts excel. nih.gov The development of highly active iridium catalysts has been a significant advancement in this area. nih.gov Iridacycle complexes, in particular, have shown excellent activity for the transfer hydrogenation of various acyclic imines using formic acid as the hydrogen source. csic.es This method provides a powerful tool for the synthesis of chiral amines, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov While both ruthenium and iridium catalysts are effective, recent developments have highlighted the high activity of iridium-based systems. nih.gov

Table 2: Iridium-Catalyzed Transfer Hydrogenation of Imines

| Catalyst System | Substrate Type | Hydrogen Donor | Key Features | Reference |

|---|---|---|---|---|

| Iridacycle complex from [Cp*IrCl₂]₂ | Acyclic imines | Formic acid | Highly active for C=N bond reduction. | csic.es |

| Various Iridium complexes | Imines | Isopropanol / Formic acid | Recent developments show very high catalyst activity. | nih.gov |

Hydrogen Transfer Hydrogenation of α,β-Unsaturated Carbonyls

The selective reduction of α,β-unsaturated carbonyl compounds presents a unique challenge, as reduction can occur at the C=C bond, the C=O bond, or both. Iridium catalytic systems have been developed that exhibit high chemoselectivity. For example, a system comprising [Ir(cod)Cl]₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and cesium carbonate (Cs₂CO₃) effectively catalyzes the transfer hydrogenation of the C=C bond in α,β-unsaturated ketones and aldehydes using 2-propanol as the hydrogen donor. organic-chemistry.org This process yields saturated carbonyl compounds in high yields without significant formation of the corresponding allylic or saturated alcohols, demonstrating the fine-tuning possible with iridium catalysis. organic-chemistry.org

Table 3: Selective Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated Carbonyls

| Catalyst System | Substrate Type | Hydrogen Donor | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | α,β-Unsaturated carbonyls | 2-Propanol | Saturated carbonyls | High chemoselectivity for C=C bond reduction. | organic-chemistry.org |

Applications in Advanced Materials Science and Engineering

Iridium(III) Acetate (B1210297) as a Precursor for Nanoscale Materials

Acetates are recognized as excellent precursors for the production of ultra-high purity compounds and nanoscale materials. nanochemazone.comamericanelements.com Iridium(III) acetate is a moderately water-soluble crystalline source of iridium that decomposes to iridium oxide upon heating, a property that is leveraged in the synthesis of iridium-based nanomaterials. nanochemazone.comamericanelements.com The synthesis of iridium nanoparticles is an area of active research, with various methods being explored to control their size, shape, and surface properties. mdpi.comacs.orgresearchgate.netmdpi.comchemicalbook.com

One approach involves the chemical reduction of an iridium precursor in the presence of a protecting agent. For instance, colloidal iridium nanoparticles have been synthesized through the reduction of H2IrCl6 with methanol (B129727), using polyvinyl-pyrrolidone to stabilize the nanoparticles formed. researchgate.net Another environmentally friendly method utilized grape marc extracts for the green synthesis of iridium nanoparticles, where the polyphenols and reducing sugars in the extracts acted as reducing and capping agents. mdpi.com This method produced very small nanoparticles in the range of 3.0–4.5 nm. mdpi.com

A simple and rapid method for synthesizing cubic iridium nanoparticles involves a galvanic reaction between an iridium precursor solution and a copper foil, which serves as both the reducing agent and the substrate. mdpi.com This technique can produce surfactant-free cubic nanoparticles in under 30 seconds. mdpi.com Furthermore, a seed-mediated growth method has been developed for the synthesis of iridium nanocrystals with well-controlled facets, such as cubes and octahedra, by depositing a thin shell of iridium onto palladium seeds. acs.org The ability to control the facets of the nanocrystals is crucial as it allows for the investigation of facet-dependent catalytic properties. acs.org

The synthesis of iridium nanomaterials can be challenging due to the potential for oxide formation. chemicalbook.com Therefore, characterization techniques such as X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD) are essential to determine the oxidation state and structure of the resulting nanomaterials. chemicalbook.com

| Synthesis Method | Precursor/Reducing Agent | Key Features | Resulting Nanoparticle Characteristics |

|---|---|---|---|

| Chemical Reduction | H2IrCl6 / Methanol | Use of a protecting agent (polyvinyl-pyrrolidone). researchgate.net | Colloidal nanoparticles. researchgate.net |

| Green Synthesis | IrCl3 / Grape Marc Extract | Environmentally friendly, uses natural reducing and capping agents. mdpi.com | Very small particles (3.0–4.5 nm). mdpi.com |

| Galvanic Reaction | Iridium precursor / Copper foil | Simple, fast (<30 s), and produces surfactant-free nanoparticles. mdpi.com | Cubic nanoparticles. mdpi.com |

| Seed-Mediated Growth | Iridium precursor / Palladium seeds | Allows for precise control over the shape and facets of the nanocrystals. acs.org | Cubes and octahedra with specific facets. acs.org |

Integration into Metal-Organic Frameworks (MOFs) for Functional Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas and tunable structures, making them promising candidates for various applications, including catalysis and photocatalysis. The incorporation of iridium into MOFs can enhance their functionality, particularly in photocatalytic applications. nih.govacs.orgresearchgate.netrsc.orgrsc.orgrsc.orgrsc.org

One strategy for integrating iridium into MOFs is through post-synthetic modification, where an iridium complex is introduced into a pre-synthesized MOF. rsc.org For example, an iridium(III) complex has been immobilized onto the surface of a UiO-66-NH2 MOF through coordination, which improved the visible light absorption and promoted electron-hole separation, thereby enhancing the photocatalytic hydrogen evolution activity. rsc.org In another study, a multifunctional nanoplatform for photodynamic therapy was created by loading a biscyclometalated iridium(III) complex into a UiO-66-based MOF. rsc.org

A more direct approach involves the use of iridium as a structural component in the synthesis of the MOF itself. nih.govacs.org This has been demonstrated in the synthesis of two new MOFs, InIrPF-13 and ScIrPF-13, where iridium(IV) cations are incorporated into the inorganic secondary building units (SBUs) of the framework. nih.govacs.org These iridium-containing MOFs have shown to be robust and effective heterogeneous photocatalysts for reactions such as the photooxidation of sulfides. nih.govacs.org The direct incorporation of iridium into the MOF structure can lead to highly stable and reusable materials with well-defined active sites. nih.govacs.org

| MOF System | Integration Method | Application | Key Findings |

|---|---|---|---|

| cmrIr/Pt@UiO-66-NH2 | Post-synthetic modification. rsc.org | Photocatalytic hydrogen evolution. rsc.org | Enhanced hydrogen evolution activity and good photostability. rsc.org |

| Iridium(III)-complex-loaded UiO-66 | Post-synthetic modification. rsc.org | Photodynamic therapy and cell imaging. rsc.org | Red-shifted absorption and emission, effective in killing cancer cells. rsc.org |

| InIrPF-13 and ScIrPF-13 | Direct synthesis. nih.govacs.org | Heterogeneous photocatalysis (e.g., photooxidation of sulfides). nih.govacs.org | Robust and reusable materials with iridium(IV) in the framework. nih.govacs.org |

| Ir-doped bipyridine-incorporated MOFs | Functionalization with [IrCp*Cl(μ-Cl)]2 complexes. rsc.org | Electrocatalytic water oxidation. rsc.org | High activity and stability for oxygen evolution reaction. rsc.org |

Iridium(III) Acetate Derived Compounds in Optoelectronic Devices

Iridium(III) complexes are of paramount importance in the field of optoelectronics, particularly for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.neteverand.comnih.gov160.153.132nih.govwiley.com These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. researchgate.net The photophysical properties of iridium(III) complexes, such as their emission color and quantum yield, can be finely tuned through the modification of their ligands. nih.gov

Iridium(III) complexes exhibit strong phosphorescence at room temperature due to efficient intersystem crossing, which is facilitated by the heavy iridium atom. researchgate.net The emission typically originates from a triplet metal-to-ligand charge transfer (3MLCT) state. acs.orgcore.ac.uk The luminescence properties, including the emission wavelength and quantum efficiency, are highly dependent on the nature of the cyclometalating and ancillary ligands. researchgate.netnih.govresearchgate.net

For instance, two novel Ir(III) complexes, (fpbt)2Ir(acac) and (fpbm)2Ir(acac), have been synthesized and shown to have high quantum efficiencies of 0.96 and 0.98, respectively. rsc.org OLEDs fabricated using (fpbt)2Ir(acac) as the emitter achieved a high external quantum efficiency of 26.3%. rsc.org Similarly, Ir(III) complexes with 2,5-di(4-methoxyphenyl)pyridine ligands have been used to create OLEDs with a maximum external quantum efficiency of 9.0%, which is higher than that of the commonly used fac-tris(phenylpyridine)iridium (Ir(ppy)3). researchgate.net

The emission color of iridium(III) complexes can be tuned across the visible spectrum, from blue to red, by carefully designing the ligands. 160.153.132nih.gov For example, complexes with 2,3-dpqx-F2 and 6-Me-2,3-dpqx-F2 ligands exhibit red emission with peaks at 632 nm and 630 nm, respectively. researchgate.net

The ability to tune the photophysical properties of iridium(III) complexes by modifying their ligands is a key aspect of their utility in optoelectronic devices. core.ac.uknih.govrsc.orgnih.govresearchgate.net By introducing electron-donating or electron-withdrawing groups onto the ligands, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength and efficiency. nih.govnih.gov

A study on a series of homoleptic dmp-based Ir(III) complexes demonstrated that introducing electron-withdrawing groups like -F and -CF3 led to redshifted emissions and higher quantum yields compared to complexes with electron-donating groups like -CH3. nih.gov This was attributed to the stabilization of the LUMO energy, which suppresses non-radiative decay pathways. nih.gov Theoretical studies using density functional theory (DFT) have also shown that modifying the ancillary ligand in heteroleptic iridium(III) complexes can substantially modulate the frontier molecular orbitals, providing a powerful tool for designing emitters with specific photophysical properties. rsc.org

The introduction of different N-embedded polycyclic units into the ligands of iridium(III) complexes has also been shown to tune their phosphorescence from green to yellow, with corresponding changes in luminescence efficiency and emission lifetime. nih.gov This highlights the versatility of ligand modification as a strategy for creating a wide range of phosphorescent emitters for various applications.

| Complex | Emission Peak (nm) | Quantum Yield (Φ) | Key Ligand Features |

|---|---|---|---|

| (fpbt)2Ir(acac) | - | 0.96. rsc.org | 2,6-difluoropyridine unit. rsc.org |

| (fpbm)2Ir(acac) | - | 0.98. rsc.org | 2,6-difluoropyridine unit. rsc.org |

| DMP–F | - | 0.27 (in solution). nih.gov | Imidazo-phenanthridine with -F group. nih.gov |

| DMP–CF3 | - | 0.30 (in solution). nih.gov | Imidazo-phenanthridine with -CF3 group. nih.gov |

| Ir(2,3-dpqx-F2)2(acac) | 632. researchgate.net | - | 2,3-dpqx-F2 ligand. researchgate.net |

| Ir(6-Me-2,3-dpqx-F2)2(acac) | 630. researchgate.net | - | 6-Me-2,3-dpqx-F2 ligand. researchgate.net |

Electrodeposition of Iridium-Containing Thin Films and Alloys

Electrodeposition is a versatile technique for fabricating thin films and alloys with controlled thickness and morphology. rsc.orgresearchgate.net This method has been applied to the deposition of iridium-containing films for various applications, including catalysis and protective coatings. rsc.orgresearchgate.netrsc.orgresearchgate.net

One study investigated the electrodeposition of nano-porous iridium and iridium oxide thin films from a solution containing H2IrCl6. rsc.orgresearchgate.net The resulting films were uniform and highly porous, with a porosity of up to 50%. rsc.orgresearchgate.net These porous films are promising for applications in electrocatalysis and sensing. rsc.orgresearchgate.net Another work demonstrated a self-terminating electrodeposition process for creating ultrathin catalytic iridium films on various substrates, including gold, platinum, and nickel. rsc.org This method allows for the effective utilization of the rare element iridium and has been used to create bimetallic catalysts for a sustainable hydrogen economy. rsc.org

The electrodeposition of platinum-iridium alloys has also been explored for applications in biological interfaces. researchgate.net By carefully controlling the electrodeposition parameters, it is possible to obtain Pt-Ir films with specific compositions and improved mechanical and electrochemical properties compared to pure platinum. researchgate.net

In a different approach, iridium acetate films prepared by spin coating were used as a precursor for metallic iridium thin films. mdpi.com These acetate films were reduced under a hydrogen/argon atmosphere to form the metallic films. The morphology and electrochemical properties of the resulting films were found to be dependent on the processing conditions. mdpi.com

| Film Type | Precursor/Electrolyte | Deposition Method | Key Film Properties | Potential Applications |

|---|---|---|---|---|

| Nano-porous Iridium/Iridium Oxide | H2IrCl6 in H2SO4. rsc.orgresearchgate.net | Potentiostatic electrodeposition. rsc.orgresearchgate.net | Uniform, highly porous (up to 50%). rsc.orgresearchgate.net | Electrocatalysis, sensing. rsc.orgresearchgate.net |

| Ultrathin Iridium Films | K3IrCl6–Na2SO4–H2SO4. rsc.org | Self-terminating electrodeposition. rsc.org | Submonolayer to few monolayers thick. rsc.org | Bimetallic catalysts for hydrogen economy. rsc.org |

| Platinum-Iridium Alloys | Platinum and iridium salts in solution. researchgate.net | Potential cycling. researchgate.net | Increased hardness, specific electrochemical properties. researchgate.net | Biological interfaces, neural electrodes. researchgate.net |

| Metallic Iridium Films | Iridium acetate film. mdpi.com | Spin coating followed by reduction. mdpi.com | Morphology dependent on heating time. mdpi.com | Model catalysts for electrochemical reactions. mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Advancements

Academic research has significantly advanced our understanding of iridium(III) acetate (B1210297), primarily focusing on its synthesis, structural elucidation, and catalytic prowess. Key contributions include: